molecular formula C10H22ClNO2 B2834819 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride CAS No. 2375273-56-4

3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride

Cat. No.: B2834819
CAS No.: 2375273-56-4
M. Wt: 223.74
InChI Key: RNCYCWKGYVYLBJ-UHFFFAOYSA-N
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Description

3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid hydrochloride is a tertiary amine-containing propanoic acid derivative. Its structure features a branched 2,3-dimethylbutyl group attached to a methylamino moiety, which is further linked to a propanoic acid backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-[2,3-dimethylbutyl(methyl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-8(2)9(3)7-11(4)6-5-10(12)13;/h8-9H,5-7H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCYCWKGYVYLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CN(C)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride typically involves the reaction of 2,3-dimethylbutylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

In industrial settings, the production of 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride has diverse applications across chemistry, biology, medicine, and industry, stemming from its unique structural arrangement that imparts distinct chemical properties and reactivity.

Scientific Research Applications

Chemistry

  • Reagent in organic synthesis 3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride serves as a reagent in organic synthesis.
  • Intermediate in complex molecule preparation It is also used as an intermediate in preparing more complex molecules.

Biology

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride is studied for its effects on biological systems, including interactions with enzymes and receptors. Research indicates that this compound exhibits biological activity, primarily as an inhibitor of specific enzymes involved in metabolic pathways. It can inhibit malate dehydrogenase (MDH) enzymes, crucial for cellular respiration and energy production.

Medicine

This compound is investigated for potential therapeutic properties, such as modulating specific biochemical pathways.

  • Inhibition Studies The inhibitory effects on MDH1 and MDH2 enzymes have been evaluated. The IC50 values are:
    • MDH1: 3.38 ± 0.36 μM
    • MDH2: 1.53 ± 0.08 μM

These values indicate moderate inhibitory activity, suggesting potential utility in conditions where MDH activity contributes to pathophysiology, such as cancer.

  • Case Studies
    • Lung Cancer A study investigated the efficacy of various MDH inhibitors, including derivatives of this compound, demonstrating a reduction in tumor cell proliferation in vitro.
    • Neuroprotection The compound has been reported to exhibit neuroprotective properties by inhibiting histone deacetylases (HDACs), which play a role in neuronal survival and function.

Industry

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride is utilized in developing new materials and chemical processes.

Chemical Reactions

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions:

  • Oxidation The compound can be oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction It can be reduced to modify its chemical structure. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
  • Substitution The compound can undergo substitution reactions to replace specific atoms or groups within its structure. Various halogenating agents and nucleophiles can be employed for substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

The compound exhibits biological activity primarily through its role as an inhibitor of specific enzymes involved in metabolic pathways. Research has shown it can inhibit malate dehydrogenase (MDH) enzymes, which are crucial for cellular respiration and energy production.

Comparative Analysis of Biological Activity

CompoundTarget EnzymeIC50 (μM)Biological Activity
Compound AMDH16.18Moderate
Compound BHDAC817 nMHigh
3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochlorideMDH13.38Moderate
3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochlorideMDH21.53Moderate

Mechanism of Action

The mechanism of action of 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Reference ID
Target Compound C₁₀H₂₂ClNO₂ (estimated) ~235.75 (calculated) 2,3-Dimethylbutyl, methyl Tertiary amine, carboxylic acid -
3-[Ethyl(methyl)amino]propanoic acid HCl C₆H₁₃ClNO₂ 181.66 Ethyl, methyl Tertiary amine, carboxylic acid
3-[(2-Methoxyethyl)(methyl)amino]propanoic acid HCl C₇H₁₆ClNO₃ 197.66 2-Methoxyethyl, methyl Ether, tertiary amine, carboxylic acid
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.69 3,3-Dimethylbutyl, methyl (ester) Ester, secondary amine
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl C₁₃H₂₀ClNO₂ 257.76 3-Methylphenyl, ethyl (ester) Aromatic, ester, primary amine
Key Observations:
  • Branching and Steric Effects : The target compound’s 2,3-dimethylbutyl group introduces significant steric hindrance compared to simpler alkyl chains (e.g., ethyl in ), which may reduce solubility but enhance lipid membrane interaction in biological systems.
  • Polarity : The methoxyethyl substituent in increases polarity due to the ether group, whereas the target compound’s hydrocarbon chain prioritizes lipophilicity.
  • Acid-Base Properties : Tertiary amines in these compounds (pKa ~8–10) are protonated at physiological pH, enhancing water solubility as hydrochloride salts .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid hydrochloride?

  • Methodology : Synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the tertiary amine backbone via alkylation or reductive amination. For example, coupling reactions using palladium catalysts (e.g., describes palladium-catalyzed cross-coupling for analogous compounds).
  • Step 2 : Hydrochloride salt formation by treating the free base with HCl in solvents like dioxane or ethanol (e.g., details HCl addition in dioxane for salt precipitation).
  • Key reagents : Potassium carbonate as a base, nitromethane for nitroaldol reactions, and hydrochloric acid for salt formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • 1H-NMR : Identifies proton environments, such as methyl groups in the dimethylbutyl chain (δ ~1.0–2.5 ppm) and the propanoic acid backbone (δ ~3.8–4.2 ppm). provides an example of NMR data for a structurally similar compound .
  • LC-MS : Confirms molecular weight and purity. High-resolution mass spectrometry (HRMS) is recommended for exact mass validation .
  • FT-IR : Verifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ and C=O at ~1700 cm⁻¹) .

Q. How is purity assessed in research settings?

  • Methodology :
  • HPLC/UV-Vis : Reverse-phase chromatography (C18 column) with UV detection at 210–254 nm to quantify impurities. references impurity profiling using EP standards .
  • Elemental Analysis : Validates C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for amine alkylation ( uses dioxane for HCl salt formation) .
  • Catalyst Screening : Test palladium (e.g., Pd/C) or nickel catalysts for coupling efficiency. highlights Pd-catalyzed cross-coupling for similar structures .
  • Temperature Control : Lower temperatures (0–5°C) during HCl addition reduce side reactions and improve salt crystallinity .

Q. How are discrepancies in structural data resolved across analytical methods?

  • Methodology :
  • Cross-Validation : Compare NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT) to resolve conflicting assignments. emphasizes the use of crystallography for amino acid derivatives .
  • Isotopic Labeling : Use deuterated analogs or 13C-labeled precursors to clarify ambiguous signals in NMR spectra .

Q. What strategies mitigate interference from impurities in biological assays?

  • Methodology :
  • Prep-HPLC Purification : Isolate the compound to ≥98% purity before assays. discusses impurity removal using EP reference standards .
  • Blank Controls : Run assays with synthetic impurities (e.g., unreacted precursors) to quantify background noise. references receptor-binding studies with rigorous controls .
  • Stability Testing : Monitor degradation under assay conditions (e.g., pH, temperature) to exclude false positives/negatives .

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